2-(3-aminophenyl)-N-propylacetamide
Description
2-(3-Aminophenyl)-N-propylacetamide is an acetamide derivative characterized by a 3-aminophenyl group attached to the acetamide backbone and an N-propyl chain.
Properties
IUPAC Name |
2-(3-aminophenyl)-N-propylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-6-13-11(14)8-9-4-3-5-10(12)7-9/h3-5,7H,2,6,8,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWQDMOTVOFGSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The amino group (-NH₂) in the target compound is electron-donating, enhancing reactivity in electrophilic aromatic substitution compared to nitro (-NO₂) or hydroxyl (-OH) groups .
Heterocyclic Modifications
Incorporation of heterocycles alters rigidity, planarity, and interaction with biological targets:
Key Observations :
- Solubility: The dihydroisoquinoline in G856-9331 introduces an ether oxygen, which may improve aqueous solubility compared to purely aromatic systems .
Alkyl Chain Modifications
Variations in the N-alkyl chain impact lipophilicity and bioavailability:
Key Observations :
- Steric Effects : Bulky substituents like 3,3-diphenylpropyl may hinder interaction with sterically sensitive targets .
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